Tert-butyl 2-formyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5h)-carboxylate
Overview
Description
Tert-butyl 2-formyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate is a chemical compound with the molecular formula C13H17N3O3. It belongs to the class of pyrido[4,3-d]pyrimidines, which are fused heterocyclic systems known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-formyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene, followed by the addition of a base. The resulting product undergoes further reactions to form the desired compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include the use of catalysts and specific solvents to enhance the efficiency of the reaction. Quality control measures are implemented to ensure the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 2-formyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted derivatives where different functional groups are introduced.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: The biological applications of tert-butyl 2-formyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate include its use as a probe in biochemical studies. It can be used to investigate enzyme activities and binding interactions with various biomolecules.
Medicine: In the field of medicine, this compound has shown potential as a lead compound for the development of new therapeutic agents. Its derivatives may exhibit antiproliferative, antimicrobial, anti-inflammatory, and analgesic properties.
Industry: In industry, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which tert-butyl 2-formyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism of action depends on the specific application and the derivatives involved.
Comparison with Similar Compounds
Tert-butyl 2-tert-butyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
Tert-butyl 2-(4-morpholinyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate
Tert-butyl 3-formyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate
Uniqueness: Tert-butyl 2-formyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate is unique due to its specific structural features and reactivity. Its formyl group and pyrido[4,3-d]pyrimidine core contribute to its distinct chemical properties and biological activities.
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Properties
IUPAC Name |
tert-butyl 2-formyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-13(2,3)19-12(18)16-5-4-10-9(7-16)6-14-11(8-17)15-10/h6,8H,4-5,7H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKTZGXZEZXZTCO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=NC(=NC=C2C1)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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